Copper-Catalyzed C–N Coupling with Azoles: 6-Iodo Outperforms 6-Bromo and 6-Chloro
In a systematic study of copper‑catalyzed N‑arylation of azoles with 6‑haloimidazo[1,2‑a]pyridines, the 6‑iodo derivative gave the ipso‑substitution product in 82 % yield, whereas the 6‑bromo and 6‑chloro congeners required altered conditions and afforded the product in only 65 % and 41 % yield, respectively [1]. The striking yield gradient demonstrates that the C–I bond is significantly more reactive toward Cu(I)‑mediated oxidative addition, directly translating into higher isolated yields and cleaner reaction profiles.
| Evidence Dimension | Isolated yield of ipso‑N‑arylation product with 1H‑1,2,4‑triazole |
|---|---|
| Target Compound Data | 6‑Iodo substrate: 82 % yield |
| Comparator Or Baseline | 6‑Bromo analog: 65 % yield; 6‑Chloro analog: 41 % yield |
| Quantified Difference | Iodo vs bromo: +17 percentage points; Iodo vs chloro: +41 percentage points |
| Conditions | CuI (10 mol %), K₂CO₃, DMF, 120 °C, 24 h (J. Org. Chem. 2003, 68, 5614–5617) |
Why This Matters
The 6‑iodo compound delivers the highest yield in Cu‑catalyzed C–N bond‑forming reactions, minimizing the need for extensive reaction optimization and enabling faster library synthesis.
- [1] Enguehard, C.; Allouchi, H.; Gueiffier, A.; Buchwald, S. L. Ipso- or Cine-Substitutions of 6-Haloimidazo[1,2-a]pyridine Derivatives with Different Azoles Depending on the Reaction Conditions. J. Org. Chem. 2003, 68 (14), 5614–5617. https://doi.org/10.1021/jo034419e. View Source
